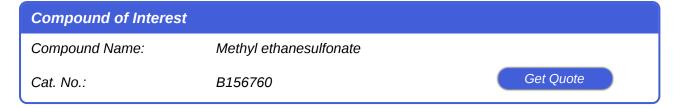


Methyl Ethanesulfonate: A Versatile Methylating Agent in Organic Synthesis

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl ethanesulfonate (MES) is a potent monofunctional alkylating agent utilized in organic synthesis for the introduction of a methyl group onto various nucleophilic substrates. Its utility spans from academic research to the synthesis of complex molecules in the pharmaceutical industry. These application notes provide an overview of its use, detailed experimental protocols for key transformations, and safety considerations.

Introduction

Methyl ethanesulfonate (CH₃SO₃C₂H₅), a sulfonic acid ester, serves as an effective methylating agent due to the good leaving group ability of the ethanesulfonate anion.[1][2] It readily reacts with a variety of nucleophiles, including amines, phenols, carboxylic acids, and thiols, via an S_n2 mechanism.[3] This reactivity makes it a valuable tool for modifying the structure and properties of molecules, which is particularly relevant in drug development for altering a compound's biological activity and pharmacological properties.[4] However, due to its alkylating nature, **methyl ethanesulfonate** is classified as a potential genotoxic impurity (PGI), and its presence in active pharmaceutical ingredients (APIs) is strictly regulated.[5][6] Therefore, understanding its reactivity and handling it with appropriate safety precautions are paramount.

Physicochemical Properties



A summary of the key physicochemical properties of **methyl ethanesulfonate** is provided in the table below.

Property	Value	Reference(s)
CAS Number	1912-28-3	[2]
Molecular Formula	C ₃ H ₈ O ₃ S	[2]
Molecular Weight	124.16 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[2]
Solubility	Soluble in water and organic solvents	[2]

Applications in Organic Synthesis

Methyl ethanesulfonate is a versatile reagent for the methylation of a wide range of functional groups.

O-Methylation of Phenols

The methylation of phenols to produce aryl methyl ethers is a common transformation in the synthesis of fragrances and pharmaceuticals.[7] While specific protocols for **methyl ethanesulfonate** are not abundant in recent literature, the reaction is analogous to methylation with other alkyl sulfonates or sulfates.[8][9] The reaction typically proceeds in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

N-Methylation of Amines

N-methylated amines are prevalent structural motifs in many natural products and pharmaceutical compounds.[10] **Methyl ethanesulfonate** can be employed for the mono- or di-methylation of primary and secondary amines. The reaction's outcome can be controlled by stoichiometry and reaction conditions.

O-Methylation of Carboxylic Acids (Esterification)



The conversion of carboxylic acids to their corresponding methyl esters is a fundamental reaction in organic synthesis, often used for purification, characterization, or to protect the carboxylic acid functionality. **Methyl ethanesulfonate** can serve as the methyl source in this esterification process.

S-Methylation of Thiols

Thiols are excellent nucleophiles and react readily with **methyl ethanesulfonate** to form thioethers. A specific example of the S-methylation of a heterocyclic thiol has been reported with a good yield.

Quantitative Data on Methylation Reactions

The following table summarizes available quantitative data for methylation reactions using sulfonate esters, including a specific example with methyl methanesulfonate, a closely related reagent.

Substrate	Product	Reagents and Conditions	Yield (%)	Reference(s)
Pyridine-2-thiol	2- (Methylthio)pyridi ne	Methyl methanesulfonat e, Methanesulfonic acid	75	

Experimental Protocols

The following are general protocols for methylation reactions using **methyl ethanesulfonate**. These are representative procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for O-Methylation of a Phenol

Materials:

- Phenolic substrate (1.0 equiv)
- Methyl ethanesulfonate (1.1 1.5 equiv)



- Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 2.0 equiv)
- Anhydrous solvent (e.g., acetone, acetonitrile, or DMF)
- Stirring apparatus
- Reaction vessel with a reflux condenser and nitrogen inlet
- · Standard work-up and purification equipment

Procedure:

- To a dry reaction vessel under a nitrogen atmosphere, add the phenolic substrate and the anhydrous solvent.
- Add the base (e.g., K₂CO₃) to the solution and stir the mixture at room temperature for 30 minutes. If using NaH, add it portion-wise at 0 °C and allow the mixture to warm to room temperature.
- Slowly add methyl ethanesulfonate to the reaction mixture.
- Heat the reaction mixture to reflux (or a suitable temperature for the chosen solvent) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Filter off the inorganic salts and wash the filter cake with the reaction solvent.
- Concentrate the filtrate under reduced pressure.
- Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography, distillation, or recrystallization.



Protocol 2: General Procedure for N-Methylation of a Primary Amine

Materials:

- Primary amine substrate (1.0 equiv)
- **Methyl ethanesulfonate** (1.1 2.5 equiv, depending on desired mono- or di-methylation)
- A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.5 3.0 equiv)
- Anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF)
- Stirring apparatus
- · Reaction vessel with a nitrogen inlet
- Standard work-up and purification equipment

Procedure:

- In a dry reaction vessel under a nitrogen atmosphere, dissolve the primary amine substrate and the base in the anhydrous solvent.
- Cool the solution to 0 °C in an ice bath.
- Slowly add **methyl ethanesulfonate** to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or distillation.



Protocol 3: General Procedure for Esterification of a Carboxylic Acid

Materials:

- Carboxylic acid substrate (1.0 equiv)
- Methyl ethanesulfonate (1.2 equiv)
- A base (e.g., potassium carbonate or cesium carbonate) (1.5 equiv)
- Anhydrous solvent (e.g., DMF or acetone)
- Stirring apparatus
- · Reaction vessel with a nitrogen inlet
- Standard work-up and purification equipment

Procedure:

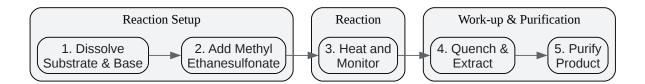
- To a dry reaction vessel under a nitrogen atmosphere, add the carboxylic acid, the base, and the anhydrous solvent.
- Stir the mixture at room temperature for 30-60 minutes to form the carboxylate salt.
- Add methyl ethanesulfonate to the reaction mixture.
- Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC or LC-MS.
- After the reaction is complete, cool the mixture to room temperature.
- Filter off the inorganic salts and wash the filter cake with the reaction solvent.
- Concentrate the filtrate under reduced pressure.
- Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

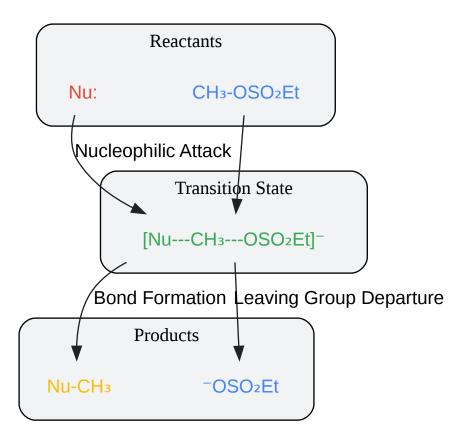


- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
- Purify the crude product by column chromatography or distillation.

Visualizations

The following diagrams illustrate the general workflow and mechanism of methylation using **methyl ethanesulfonate**.







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